(S)-3,5-Dihydroxyphenylglycine
Overview
Description
This typically involves understanding the basic information about the compound such as its molecular formula, structure, and common uses.
Synthesis Analysis
This involves studying the methods and processes used to synthesize the compound. It may include the raw materials used, the conditions required, and the yield of the reaction.Molecular Structure Analysis
This involves studying the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
1. Neuroprotection in Stroke
- Application Summary : (S)-3,5-Dihydroxyphenylglycine has been studied for its neuroprotective effects in rats with middle cerebral artery occlusion, a model for ischemic stroke .
- Methods of Application : The compound is used as a preconditioning agent, administered prior to the induction of ischemia .
- Results : The treatment has been found to reduce the number of damaged neurons, suggesting a potential strategy for neuroprotection against ischemic insult .
2. Regulation of Gap Junctional Intercellular Communication
- Application Summary : (S)-3,5-Dihydroxyphenylglycine has been shown to regulate connexin43 phosphorylation and gap junctional intercellular communication (GJIC) in H9c2 cardiomyoblast cells .
- Methods of Application : The compound is added to cell cultures, where it acts as an agonist for group I metabotropic glutamate receptors, mGluR1 and mGluR5 .
- Results : The treatment induces Cx43 phosphorylation and inhibits GJIC in a concentration- and time-dependent manner .
3. Cognitive Enhancement
- Application Summary : (S)-3,5-Dihydroxyphenylglycine has been investigated for its potential therapeutic effects in cognitive enhancement .
- Methods of Application : The compound is administered in experimental models to study its effects on cognitive functions .
- Results : While the specific outcomes of these studies are not detailed in the source, it suggests that (S)-3,5-Dihydroxyphenylglycine may have potential in improving cognitive functions .
4. Treatment of Alzheimer’s Disease
- Application Summary : (S)-3,5-Dihydroxyphenylglycine has been explored for its potential therapeutic effects in the treatment of Alzheimer’s disease .
- Methods of Application : The compound is used in experimental models of Alzheimer’s disease to study its effects on disease progression .
- Results : The specific outcomes of these studies are not detailed in the source, but it suggests that (S)-3,5-Dihydroxyphenylglycine may have potential in the treatment of Alzheimer’s disease .
5. Treatment of Neuronal Injury
- Application Summary : (S)-3,5-Dihydroxyphenylglycine has been investigated for therapeutic effects in the treatment of neuronal injury, such as those associated with ischemia or hypoxia .
- Methods of Application : The compound is used in experimental models of neuronal injury to study its effects on disease progression .
- Results : The specific outcomes of these studies are not detailed in the source, but it suggests that (S)-3,5-Dihydroxyphenylglycine may have potential in the treatment of neuronal injury .
6. Depotentiation in the Hippocampus
- Application Summary : The group I metabotropic glutamate receptor agonist (S)-3,5-dihydroxyphenylglycine induces a novel form of depotentiation in the CA1 region of the hippocampus .
- Methods of Application : The compound is used in experimental models to study its effects on synaptic plasticity in the hippocampus .
- Results : The specific outcomes of these studies are not detailed in the source, but it suggests that (S)-3,5-Dihydroxyphenylglycine may have potential in modulating synaptic plasticity in the hippocampus .
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves studying the potential future applications and research directions of the compound.
To analyze all relevant papers, you would need to conduct a literature review. This involves searching databases such as PubMed, Google Scholar, and others for papers related to the compound. You would then need to read these papers, summarize their findings, and synthesize the information.
For formatting, each of these sections would be a separate paragraph with its own subheading. Each paragraph would provide a concise summary of the information related to that subheading.
properties
IUPAC Name |
(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOWCUZPEFNHDT-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904031 | |
Record name | (S)-3,5-Dihydroxyphenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3,5-Dihydroxyphenylglycine | |
CAS RN |
162870-29-3 | |
Record name | (S)-3,5-Dihydroxyphenylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162870-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroxyphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162870293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroxyphenylglycine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (S)-3,5-Dihydroxyphenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROXYPHENYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF5G2G268A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.